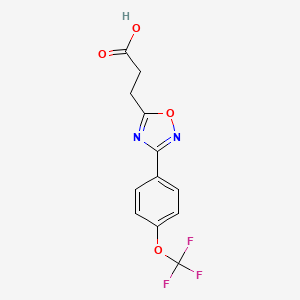

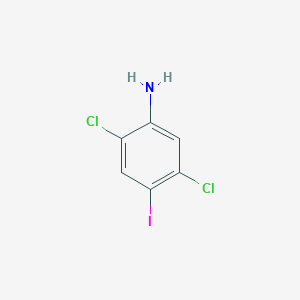

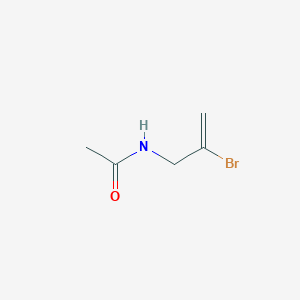

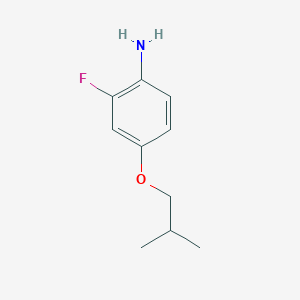

![molecular formula C11H14ClNO3S B3142259 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride CAS No. 500730-49-4](/img/structure/B3142259.png)

4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride

Vue d'ensemble

Description

Chemical Reactions Analysis

Sulfonyl chlorides, including SMBSCl, are known to react with amines in a nucleophilic addition/elimination reaction . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine . The carbon-oxygen double bond then reforms, and a chloride ion is pushed off .Applications De Recherche Scientifique

GABAA Receptor Modulation

Research highlights the importance of compounds acting on the GABAA receptors, which include a variety of ligands at the benzodiazepine binding site. These ligands modulate the effect of GABA, enhancing or reducing chloride ion current. The development of specific subtype ligands offers new pharmacological tools for treating diseases like airway hyperresponsiveness, inflammation, and asthma (Crocetti & Guerrini, 2020).

Antimicrobial Properties of Benzalkonium Chlorides

Benzalkonium chlorides (BACs) are recognized for their broad-spectrum antimicrobial properties. Studies have focused on their regulatory status, safety, and the risk of microbial resistance, underscoring the importance of understanding compound interactions in microbial environments (Pereira & Tagkopoulos, 2019).

Advanced Oxidation Processes

The breakdown of various compounds, including pharmaceuticals like acetaminophen, through advanced oxidation processes (AOPs) has been studied extensively. These processes highlight the role of certain chemical compounds in environmental remediation and their potential toxic by-products (Qutob et al., 2022).

Electrochemical Water Treatment Technologies

Electrochemical processes offer promising applications in water treatment, targeting both organic and inorganic contaminants. Research in this field provides insight into the challenges and opportunities for using electrochemical methods in removing pollutants from water, which could relate to the properties and applications of "4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride" (Radjenovic & Sedlak, 2015).

Mécanisme D'action

The mechanism of action of SMBSCl in chemical reactions is likely similar to that of other sulfonyl chlorides. As mentioned above, in reactions with amines, there is a nucleophilic attack on the carbon atom of the sulfonyl chloride by the nitrogen atom of the amine . This is followed by the reformation of the carbon-oxygen double bond and the elimination of a chloride ion .

Safety and Hazards

While specific safety and hazard information for SMBSCl is not available in the sources retrieved, sulfonyl chlorides in general, such as benzenesulfonyl chloride, are known to be hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed . They are also harmful to aquatic life .

Propriétés

IUPAC Name |

4-(3-methylbutanoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLTUAJVVSTSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

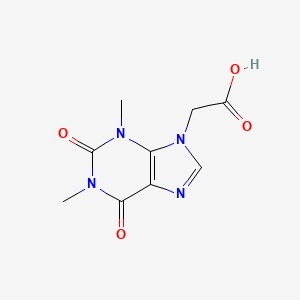

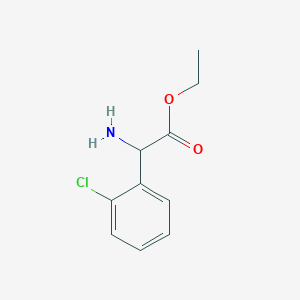

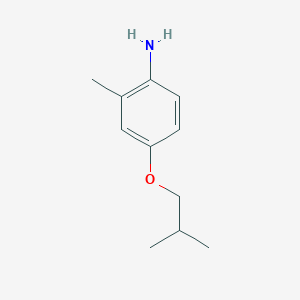

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate](/img/structure/B3142206.png)